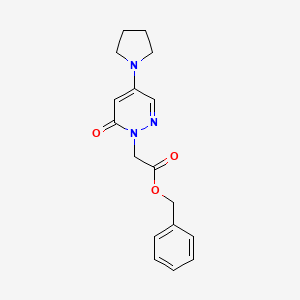![molecular formula C14H13F3N4O B3801115 4-(4-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B3801115.png)
4-(4-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . It’s a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Triazole, on the other hand, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known as 1,3-diazole and shows both acidic and basic properties .
Molecular Structure Analysis
The molecular structure of pyrrolidine and triazole derivatives is characterized by the presence of a five-membered ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . Imidazole, also known as 1,3-diazole, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and triazole derivatives are diverse and depend on the specific compound and reaction conditions. For instance, pyrrolidine derivatives can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and triazole derivatives depend on the specific compound. Pyrrolidine is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . Imidazole is an amphoteric compound, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .Mécanisme D'action
The mechanism of action of pyrrolidine and triazole derivatives depends on the specific compound and its target. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,2,4-triazol-4-yl)phenyl]-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)12-2-1-7-21(12)13(22)10-3-5-11(6-4-10)20-8-18-19-9-20/h3-6,8-9,12H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMJIBQGHRLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=NN=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol](/img/structure/B3801050.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-fluorophenyl)-2-piperazinone](/img/structure/B3801052.png)

![[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-[4-(methoxymethyl)-5-methyl-1,2-oxazol-3-yl]methanone](/img/structure/B3801056.png)
![(3S,4S)-1-[(1-ethylpyrazol-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3801058.png)
![2-[4-(cyclohexylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3801063.png)
![cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone](/img/structure/B3801074.png)

![2-[(1-Ethylimidazol-2-yl)methyl]-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B3801088.png)
![N-[3-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3801092.png)
![(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-(1H-imidazol-5-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801093.png)
![4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B3801097.png)
![6-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3801103.png)
![2-[({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-ethoxyphenol](/img/structure/B3801110.png)
